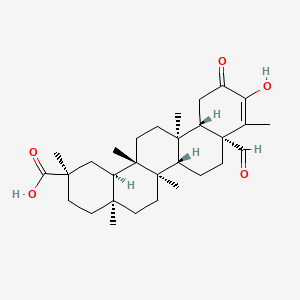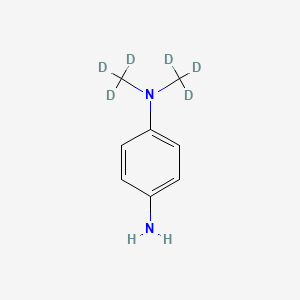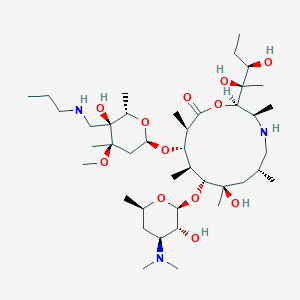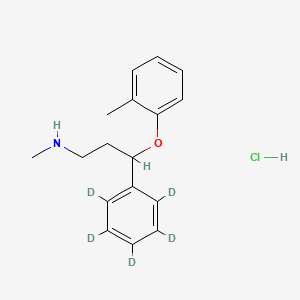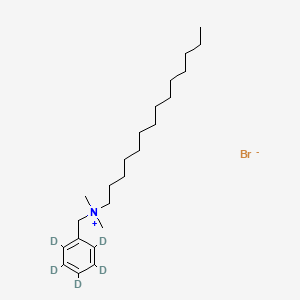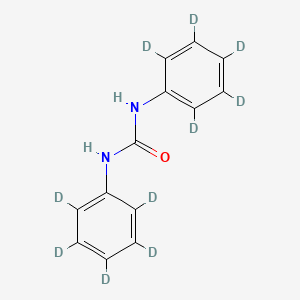
1,3-Diphenyl-d10-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-d10-urea is a phenyl urea-type compound . It is a colorless solid that is prepared by transamidation of urea with aniline . It is a cytokinin, a type of plant hormone that induces flower development .
Synthesis Analysis
The synthesis of this compound involves the Schiff bases of 1,3-diphenyl urea . The structures of all compounds were confirmed through various techniques including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass-spectrometry (MS) methods .Molecular Structure Analysis
The molecular formula of this compound is C13H12N2O . It is a member of the class of phenylureas that is urea in which one of the hydrogens of each amino group is replaced by a phenyl group .Chemical Reactions Analysis
The Biginelli Reaction is a three-component reaction between an aldehyde, a ß-ketoester, and urea, which constitutes a rapid and facile synthesis of dihydropyrimidones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.25 g/mol . It is a colorless solid .Applications De Recherche Scientifique
Structural Analysis and Interactions : The synthesis and X-ray structure of 1,3-diphenyl-urea have been studied due to its medicinal importance, revealing the compound's crystallization in the orthorhombic crystal system and the existence of intermolecular N—H…O interactions (Rajnikant et al., 2006).
Thermodynamic Properties : Research on the sublimation enthalpies of 1,3-diphenyl-urea has been conducted, providing insights into its thermal properties, including vapor pressures and temperatures of fusion (D. Ferro & G. Gatta, 1987).
Synthetic Applications : 1,3-Diphenylurea is proposed as an intermediate in the phosgene-free synthesis of methyl N-phenylcarbamate and phenyl isocyanate, demonstrating its significance in organic synthesis (A. Vavasori & L. Ronchin, 2012).
Electrochemical Applications : The electrochemistry of 1,3-diphenylurea has been explored, showing its strong hydrogen bonding potential and its impact on the reduction potential of certain compounds (Cindy Chan-Leonor et al., 2005).
Agricultural Applications : Asymmetric urea derivatives, including 1,3-diphenylurea, have been synthesized for potential agricultural activities, highlighting its role in the development of herbicides, fungicides, and growth regulators (Wenbin Chen & Kejian Li, 2011).
Pharmaceutical Research : The conformational preferences of 1,3-diphenylurea have been studied in the context of anti-viral pharmaceuticals, revealing its potential for designing effective drug molecules (R. Emery et al., 2004).
Optoelectronic Applications : Studies on the molecular geometry and optical properties of 1,3-diphenyl-2-propen-1-ones (related to 1,3-diphenylurea) have been conducted for their potential use in optoelectronic applications (S. Omar et al., 2020).
Cancer Treatment Research : Diphenylurea derivatives, including 1,3-diphenylurea, have been researched as anticancer agents, focusing on their mechanisms and synthesis methodologies (W. Yicong et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 1,3-Diphenyl-d10-urea, also known as 1,3-Diphenylurea-d10, is Epoxide hydrolase . This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds .
Mode of Action
This compound acts as an endocytosis inhibitor . It majorly affects clathrin-mediated endocytosis, a pathway utilized by several viruses for cellular entry .
Biochemical Pathways
The compound’s action on endocytosis affects the uptake of cargoes specific to different endocytic pathways . This action potentially inhibits viruses sharing the same entry route, thus blocking downstream infection processes .
Result of Action
The result of this compound’s action is the broad restriction of entry and replication of several SARS-CoV-2 and Influenza A virus strains . This makes it a potential candidate for the development of broad-spectrum antivirals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, compounds similar to this compound have been reported to transport anions, including chloride (Cl-) across the lipid membrane . Since intracellular Cl- concentration plays a critical role in regulating vesicular trafficking, altered Cl- gradient across the cell membrane could affect the compound’s endocytosis inhibition action .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,3-Diphenyl-d10-urea is known to interact with various biomolecules. For instance, it has been identified as a new class of endocytosis inhibitors, which broadly restricts entry and replication of several SARS-CoV-2 and IAV strains . This suggests that this compound may interact with enzymes and proteins involved in the endocytosis pathway.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It majorly affects clathrin-mediated endocytosis, a key cellular entry route for many viruses . In cells treated with this compound, virus binding on the cell surface was unaffected, but internalization of the viruses was drastically reduced .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an endocytosis inhibitor. It has been hypothesized that this compound could alter the chloride gradient across the cell membrane, leading to intracellular chloride accumulation. This could potentially affect the endocytic machinery by perturbing intracellular chloride homeostasis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied in the context of viral infections. In mice challenged with IAV and mouse-adapted SARS-CoV-2, treatment with this compound led to remarkable body weight recovery, improved survival, and significantly reduced lung viral load .
Metabolic Pathways
Given its role as an endocytosis inhibitor, it may interact with enzymes or cofactors involved in endocytosis .
Transport and Distribution
It is known that the compound can transport chloride ions into cells, suggesting it may interact with chloride transporters or binding proteins .
Subcellular Localization
Given its role in endocytosis, it may be localized to the cell membrane or endocytic vesicles .
Propriétés
IUPAC Name |
1,3-bis(2,3,4,5,6-pentadeuteriophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEHVDNNLFDJLR-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B591054.png)


